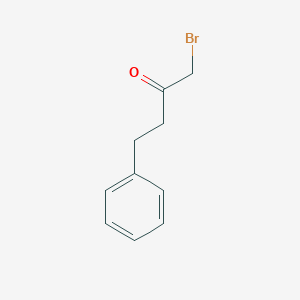

1-Bromo-4-phenylbutan-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAZZDBYJISGLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504234 | |

| Record name | 1-Bromo-4-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31984-10-8 | |

| Record name | 1-Bromo-4-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-4-phenylbutan-2-one: A Cornerstone Intermediate in Modern Synthesis

This guide provides a comprehensive technical overview of 1-Bromo-4-phenylbutan-2-one, a pivotal intermediate in organic and medicinal chemistry. We will delve into its core chemical properties, structural attributes, synthesis protocols, and reactivity, with a particular focus on its application in drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of this versatile α-bromoketone.

Core Chemical Identity and Structure

Nomenclature and Chemical Identifiers

This compound is an organic compound that belongs to the class of α-haloketones.[1][2] Its identity is standardized by several key identifiers crucial for research, procurement, and regulatory compliance.

| Identifier | Value |

| IUPAC Name | This compound[3][4] |

| CAS Number | 31984-10-8[3][5] |

| Molecular Formula | C₁₀H₁₁BrO[3][5][6] |

| Molecular Weight | 227.10 g/mol [3] |

| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)CBr[3] |

| InChI Key | APAZZDBYJISGLX-UHFFFAOYSA-N[3][4] |

Molecular Structure

The structure of this compound is defined by a four-carbon butanone chain with a phenyl group at the C4 position and a bromine atom at the C1 position, adjacent to the carbonyl group.

Caption: 2D structure of this compound.

Key Structural Feature: The α-Bromoketone Moiety

The defining feature of this molecule is the bromine atom on the carbon alpha (α) to the carbonyl group. This arrangement dictates its high reactivity. The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2][7] This inherent reactivity makes α-bromoketones, including this compound, exceptionally useful as intermediates in organic synthesis.[2]

Physicochemical and Spectroscopic Profile

Physical and Chemical Properties

The properties of this compound are summarized below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Appearance | White solid / crystalline powder | [4][8] |

| Density | ~1.4 g/cm³ | [5][9] |

| Boiling Point | 290.1 °C at 760 mmHg | [8][9] |

| Flash Point | 70.6 °C | [8][9] |

| Topological Polar Surface Area | 17.1 Ų | [3][5] |

| Purity | Typically ≥97% | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Spectroscopic Data Interpretation

While raw spectra are instrument-dependent, the expected spectroscopic signatures provide a framework for structural verification:

-

¹H NMR: The spectrum would characteristically show a singlet for the two protons of the bromomethyl group (-CH₂Br) significantly downfield due to the deshielding effects of the adjacent bromine and carbonyl groups.[5][10] Signals for the two methylene groups (-CH₂CH₂-) would appear as multiplets, and the aromatic protons of the phenyl group would be observed in the typical aromatic region.[5]

-

¹³C NMR: The carbon of the bromomethyl group (-CH₂Br) would be found at approximately 34 ppm, while the carbonyl carbon (C=O) would appear significantly downfield around 201 ppm.[5] The carbons of the phenyl ring and the other two methylene groups would also be identifiable.[5]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch would be prominent around 1700-1720 cm⁻¹. Other key signals would include C-H stretches for the aromatic and aliphatic portions and a C-Br stretch at a lower wavenumber.[10]

-

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M and M+2) corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).[5]

Synthesis, Reactivity, and Mechanistic Insights

Standard Synthesis Protocol: α-Bromination of 4-Phenylbutan-2-one

The most common and direct method for preparing this compound is through the α-bromination of its ketone precursor, 4-phenylbutan-2-one.[2] This reaction is typically performed under acidic conditions.

Experimental Protocol:

-

Reaction Setup: A solution of 4-phenylbutan-2-one (1 equivalent) is prepared in a suitable solvent, commonly methanol or acetic acid, in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.[5][11][12]

-

Temperature Control: The solution is cooled to 0°C using an ice bath. This is a critical step to control the reaction rate and minimize the formation of polybrominated byproducts.

-

Reagent Addition: A solution of bromine (Br₂, ~1.1 equivalents) dissolved in the same solvent is added dropwise to the stirred ketone solution over a period of time.[5][11]

-

Reaction Monitoring: The reaction mixture is allowed to stir at a controlled temperature (e.g., 15°C) for several hours.[5][11] The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched by adding a reducing agent like sodium thiosulfate solution to consume any excess bromine. The mixture is then diluted with water and extracted with an organic solvent such as dichloromethane.[5][11]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[5][11] The crude product can be further purified by recrystallization from a solvent like petroleum ether to yield the final product as a white solid.[5]

Causality and Mechanistic Rationale

The choice of an acid-catalyzed pathway is deliberate. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates tautomerization to the enol form. This enol is the key nucleophilic intermediate that attacks molecular bromine.[2][13] This mechanism is generally regioselective and is the rate-determining step, explaining why the reaction rate is dependent on the ketone and acid concentration but independent of the bromine concentration.[13]

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Reactivity and Synthetic Utility

As an α-bromoketone, the compound is a potent electrophile. Its primary mode of reactivity involves nucleophilic substitution at the α-carbon, where the bromine atom acts as an excellent leaving group.[1][2] This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block for more complex molecular architectures.[7][14] It readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions.[7][15]

Applications in Drug Development and Research

Key Intermediate for Prostaglandin Analogs

This compound is a critical pharmaceutical intermediate, most notably in the synthesis of widely used ophthalmic drugs.[5][8][14]

-

Bimatoprost & Latanoprost: It serves as a cornerstone building block for synthesizing these prostaglandin analogs, which are first-line treatments for glaucoma and ocular hypertension.[8][14] Its structure provides a key portion of the final drug scaffold.

Versatile Building Block in Organic Synthesis

Beyond specific drug syntheses, its reactivity makes it a versatile tool for constructing a variety of organic molecules.[14]

-

Heterocycle Formation: It is used in cyclization reactions to form various heterocyclic compounds, which are prevalent structures in many biologically active molecules.[7][16]

-

Covalent Inhibitors: The α-bromoketone moiety is a known "warhead" for creating targeted covalent inhibitors.[2] This functionality can form a stable covalent bond with nucleophilic residues (like cysteine) in the active site of an enzyme, leading to irreversible inhibition. This makes it a valuable scaffold for designing potent and selective protein kinase inhibitors for applications in areas like oncology.[17]

Safety, Handling, and Hazard Management

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H318 / H319: Causes serious eye damage/irritation[3]

-

H335: May cause respiratory irritation[3]

The signal word associated with these hazards is "Danger" or "Warning" .[3][4]

Self-Validating Safety Protocol

A self-validating system for handling this compound requires strict adherence to the following measures to ensure researcher safety and experimental integrity.

Protocol Steps:

-

Engineering Controls: All handling of the solid and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[18][19]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[18][19]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.[19]

-

Body Protection: Wear a lab coat and ensure no skin is exposed.[18][19]

-

-

Handling and Storage:

-

Spill and Emergency Procedures:

-

In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[18]

-

In case of eye contact, rinse immediately and thoroughly with water for at least 15 minutes, removing contact lenses if possible.[18]

-

Seek immediate medical attention if irritation or other symptoms persist.[18]

-

References

-

α-bromoketone Definition. (n.d.). Fiveable. Retrieved January 3, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8. (n.d.). Chemsrc. Retrieved January 3, 2026, from [Link]

-

An alternative and cost effective approach for the synthesis of (15S)-Bimatoprost. (n.d.). Asian Journal of Chemistry. Retrieved January 3, 2026, from [Link]

-

Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). LinkedIn. Retrieved January 3, 2026, from [Link]

-

1-Bromo-4-phenyl-2-butanone: Applications in Organic Synthesis and Research. (n.d.). LinkedIn. Retrieved January 3, 2026, from [Link]

-

Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5227-5300. Retrieved from [Link]

-

Alpha Halogenation of Aldehydes and Ketones. (2023). OpenStax. Retrieved from [Link]

-

Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884-2888. Retrieved from [Link]

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Surendranath College. Retrieved from [Link]

-

The Role of 2-Bromo-1-(4-morpholinophenyl)ethanone in Modern Drug Discovery. (n.d.). LinkedIn. Retrieved January 3, 2026, from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 31984-10-8 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. 1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8 | Chemsrc [chemsrc.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. This compound | 31984-10-8 [chemicalbook.com]

- 12. asianpubs.org [asianpubs.org]

- 13. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Buy 2-Bromo-1-phenylbutan-1-one | 877-35-0 [smolecule.com]

- 17. nbinno.com [nbinno.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 1-Bromo-4-phenylbutan-2-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-4-phenylbutan-2-one, a key building block in organic synthesis. We will delve into its chemical properties, synthesis methodologies, and significant applications, particularly within the pharmaceutical industry. This document is intended to serve as a practical resource for scientists engaged in chemical research and drug development.

Core Compound Identification and Properties

This compound is an α-brominated ketone. The presence of a bromine atom adjacent to the carbonyl group makes it a highly reactive and versatile intermediate for introducing the 4-phenylbutan-2-one moiety into a target molecule.

Below is a summary of its fundamental chemical and physical properties, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 31984-10-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁BrO | [1][2][3][4] |

| Molecular Weight | ~227.10 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid | [6] |

| Boiling Point | 290.1±15.0 °C at 760 mmHg | [3] |

| Density | 1.4±0.1 g/cm³ | [3] |

| Flash Point | 70.6±7.7 °C | [3] |

Synthesis and Mechanism

The primary route for synthesizing this compound involves the α-bromination of its ketone precursor, 4-phenylbutan-2-one. This reaction is a classic example of electrophilic substitution at an α-carbon, proceeding through an enol or enolate intermediate.

Synthesis Protocol: Electrophilic Bromination

This protocol is based on a general method for the α-bromination of ketones.[1]

Objective: To synthesize this compound from 4-phenylbutan-2-one.

Materials:

-

4-phenylbutan-2-one

-

Bromine (Br₂)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 4-phenylbutan-2-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the reaction rate and minimize side-product formation, such as dibromination.

-

Bromine Addition: Slowly add bromine (1.1 equivalents) to the stirred solution at 0°C. The slow addition prevents a rapid, exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at 15°C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (2x volume).

-

Washing: Wash the combined organic layers with a brine solution to remove any remaining water-soluble impurities.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography or recrystallization if necessary.

Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond at the α-position. This makes it an excellent electrophile for various nucleophilic substitution reactions.

Nucleophilic Substitution

The compound readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to form new carbon-heteroatom bonds. This is a cornerstone of its application in building more complex molecular scaffolds.

Use in Heterocyclic Synthesis

A significant application is in the synthesis of substituted heterocycles, which are prevalent in medicinal chemistry. For example, it can be used in Hantzsch-type reactions to synthesize substituted thiazoles or imidazoles, which are important pharmacophores.

Horner-Wadsworth-Emmons Reaction

As an α-haloketone, it is a suitable substrate for reactions like the Horner-Wadsworth-Emmons olefination.[2] This reaction allows for the stereoselective formation of α,β-unsaturated ketones, which are valuable intermediates in organic synthesis.[2]

Pharmaceutical Intermediate

This compound is categorized as a pharmaceutical intermediate.[1] Its structure is incorporated into various larger molecules currently under investigation in drug discovery pipelines. The phenyl group combined with the reactive bromoketone functionality provides a versatile scaffold for generating libraries of compounds for biological screening.

Safety and Handling

As with all α-haloketones, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its straightforward preparation and high reactivity make it an essential building block for constructing complex organic molecules, particularly within the field of medicinal chemistry. Understanding its properties, synthesis, and reactivity is crucial for any researcher aiming to leverage its synthetic potential.

References

-

Chemsrc. (2025-08-25). 1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ChemSynthesis. (2025-05-20). 1-bromo-4-phenyl-2-butanone. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8 | Chemsrc [chemsrc.com]

- 4. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:31984-10-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

Synthesis of 1-Bromo-4-phenylbutan-2-one from 4-phenylbutan-2-one

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-phenylbutan-2-one, a pivotal intermediate in the development of various pharmaceuticals and fine chemicals.[1][2] The document delves into the fundamental principles of electrophilic α-bromination of ketones, outlines detailed, field-proven experimental protocols, and presents methods for product characterization and purification. Emphasis is placed on the causality behind experimental choices, safety protocols, and the validation of results through analytical data. This guide is intended for researchers, chemists, and professionals in the drug development and chemical synthesis sectors who require a robust and reliable methodology for preparing this versatile building block.

Introduction and Strategic Importance

This compound (CAS No: 31984-10-8) is an α-brominated ketone that serves as a critical precursor in multi-step organic syntheses. Its bifunctional nature, featuring a reactive carbon-bromine bond alpha to a carbonyl group, makes it highly valuable for constructing complex molecular architectures through nucleophilic substitution and carbon-carbon bond-forming reactions.[3][4] Notably, it is a key starting material in the synthesis of prostaglandin analogs such as Bimatoprost and Latanoprost, which are widely used in ophthalmology to manage glaucoma and ocular hypertension.[1][2]

The synthesis from its parent ketone, 4-phenylbutan-2-one (benzylacetone), is a classic example of electrophilic α-halogenation, a cornerstone reaction in organic chemistry.[4][5] This guide will focus on the most prevalent and reliable method for this transformation: direct bromination under acidic conditions.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The electrophilic α-bromination of a ketone in an acidic medium is a well-established reaction that proceeds via an enol intermediate. The acid catalyst is crucial as it facilitates the tautomerization of the ketone into its more nucleophilic enol form, which then reacts with the electrophilic bromine.[4][5]

The mechanism involves three primary steps:

-

Acid-Catalyzed Enolization: The carbonyl oxygen of 4-phenylbutan-2-one is protonated by an acid catalyst (e.g., HBr or trace acid in the solvent). This protonation increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-protons. A weak base (such as the solvent or another ketone molecule) then abstracts a proton from the α-carbon (the methyl group) to form the enol intermediate.

-

Nucleophilic Attack: The electron-rich C=C double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This is the key bond-forming step, resulting in the formation of a new C-Br bond at the α-position and a positively charged, protonated carbonyl intermediate.

-

Deprotonation: A base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the final product, this compound, along with HBr.

For an unsymmetrical ketone like 4-phenylbutan-2-one, bromination occurs selectively at the less substituted α-carbon (the methyl group) rather than the methylene group. This regioselectivity is governed by the formation of the more stable, less sterically hindered enol, which is favored under kinetic control.

Caption: Acid-catalyzed α-bromination mechanism.

Synthetic Methodologies: A Comparative Overview

While several methods exist for α-bromination, the direct use of elemental bromine is the most frequently reported and scalable approach for this specific substrate. Alternative reagents offer advantages in handling and safety but may require different optimization strategies.

| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Direct Bromination | Elemental Bromine (Br₂) | Methanol or Acetic Acid, 0-20°C[6][7][8] | High yield, cost-effective, well-documented. | Br₂ is highly corrosive, toxic, and volatile.[9] |

| NBS Bromination | N-Bromosuccinimide (NBS) | Acid catalyst (e.g., p-TsOH), various organic solvents.[10][11] | Solid reagent, easier and safer to handle than Br₂.[12] | Can sometimes lead to side reactions; may require catalyst. |

| Copper(II) Bromide | Copper(II) Bromide (CuBr₂) | Reflux in solvents like Ethyl Acetate / Chloroform.[12][13] | Acts as both bromine source and Lewis acid; good for certain substrates. | Requires stoichiometric amounts; metal waste. |

This guide will focus on the direct bromination method due to its proven efficacy and high yields reported in the literature.[6][7]

Detailed Experimental Protocol

The following protocol is a synthesized and validated procedure based on multiple literature reports for the synthesis of this compound.[6][7][8]

Materials and Equipment

| Reagents & Materials | Equipment |

| 4-Phenylbutan-2-one (98%+) | Three-neck round-bottom flask (500 mL) |

| Bromine (Br₂) | Magnetic stirrer and stir bar |

| Methanol (anhydrous) | Dropping funnel |

| Dichloromethane (DCM) | Ice-water bath |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | Thermometer |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |

| Brine (saturated NaCl solution) | Rotary evaporator |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for recrystallization |

| Petroleum Ether | Thin-Layer Chromatography (TLC) plate & chamber |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-phenylbutan-2-one (e.g., 50 g, 0.337 mol) in methanol (350 mL).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Bromine Addition: Slowly add a solution of bromine (e.g., 19 mL, 0.371 mol, 1.1 eq) in methanol (e.g., 20 mL) dropwise via the dropping funnel over 30-45 minutes. Crucial: Maintain the internal reaction temperature below 10°C throughout the addition to minimize side reactions. The characteristic orange color of bromine should dissipate as it is consumed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm while stirring. Maintain the reaction at approximately 15-20°C for 2-4 hours.[6][7]

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot indicates completion.

-

Quenching & Work-up: Upon completion, carefully pour the reaction mixture into cold water (500 mL). If any bromine color persists, add saturated sodium thiosulfate solution dropwise until the color vanishes.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (2 x 500 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 200 mL) and brine (1 x 200 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Dissolve the crude residue in a minimal amount of hot petroleum ether. Allow the solution to cool slowly, then place it in a refrigerator for several hours to facilitate crystallization. Collect the resulting white solid by vacuum filtration to afford pure this compound.[6][7] A typical yield is in the range of 65-94%.[6][7]

Caption: General experimental workflow for synthesis.

Product Characterization

Authenticating the structure and purity of the synthesized this compound is essential. The following data is representative for the final product.[6][7]

| Technique | Parameter | Expected Result for this compound |

| Appearance | Physical State | White to off-white solid.[6][7] |

| ¹H NMR | Solvent: CDCl₃ | δ 7.3-7.2 (m, 5H, Ar-H), 3.8 (s, 2H, -C(=O)CH₂Br), 2.9 (m, 4H, -CH₂CH₂Ph) |

| ¹³C NMR | Solvent: CDCl₃ | δ 201.2 (C=O), 140.3 (Ar C-ipso), 128.6, 128.3, 126.3 (Ar C-H), 41.4 (-CH₂-), 34.2 (-CH₂Br), 29.9 (-CH₂-) |

| Mass Spec. | Molecular Weight | 227.10 g/mol [14] |

| IR Spec. | Key Peaks | ~1715 cm⁻¹ (C=O stretch), ~600-700 cm⁻¹ (C-Br stretch) |

Safety and Handling Precautions

The synthesis of α-bromoketones requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

-

Elemental Bromine (Br₂): Extremely toxic, corrosive, and has a high vapor pressure. All manipulations must be performed in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.

-

α-Bromoketones: The product, this compound, belongs to the class of α-bromoketones, which are potent lachrymators (tear-gas agents) and skin irritants.[12][14] Avoid inhalation of dust or vapors and prevent skin and eye contact.[15]

-

Solvents: Methanol is toxic and flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated area, avoiding ignition sources.

-

General Practices: Always wear standard PPE, including safety glasses, a lab coat, and appropriate gloves.[9][16] Ensure emergency equipment, such as a safety shower and eyewash station, is accessible. All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound via acid-catalyzed bromination of 4-phenylbutan-2-one is a robust and high-yielding process. By understanding the underlying reaction mechanism and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and chemical research. The self-validating nature of the protocol, confirmed through rigorous analytical characterization, ensures the integrity and purity of the final product, facilitating its successful use in subsequent synthetic steps.

References

-

Asian Journal of Chemistry. (Date not available). Synthesis of this compound. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α. Available at: [Link]

-

Scientific Research Publishing. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Available at: [Link]

-

ResearchGate. (2011). (PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Available at: [Link]

-

Semantic Scholar. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Available at: [Link]

-

ResearchGate. (Date not available). Preparation of α-Bromoketones Involving the Reaction of Enol Triethyl Borates with N-Bromosuccinimide. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

-

Master Organic Chemistry. (Date not available). Halogenation Of Ketones via Enols. Available at: [Link]

- Google Patents. (2010). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.

-

Organic Chemistry Portal. (Date not available). α-Bromoketone synthesis by bromination. Available at: [Link]

-

ResearchGate. (2023). Reaction of 1,1,1‐tribromo‐4‐phenylbutan‐2‐one (1 n). Available at: [Link]

-

National Center for Biotechnology Information. (Date not available). This compound. PubChem Compound Summary for CID 12608027. Available at: [Link]

-

Reddit. (2022). Bromination Help. Available at: [Link]

-

PubChemLite. (Date not available). This compound (C10H11BrO). Available at: [Link]

- Google Patents. (2000). US6037509A - Process for producing 1-bromo-4-phenylbutane.

-

ResearchGate. (2015). How can I carry out bromination?. Available at: [Link]

-

ResearchGate. (2020). A Facile, Regioselective and Controllable Bromination of Aromatic Amines Using CuBr2/Oxone System. Available at: [Link]

-

Royal Society of Chemistry. (2017). CuBr2-promoted cyclization and bromination of arene–alkynes: C–Br bond formation via reductive elimination of Cu(iii) species. Available at: [Link]

-

ChemSynthesis. (Date not available). 1-bromo-4-phenyl-2-butanone. Available at: [Link]

-

Princeton University Environmental Health and Safety. (Date not available). Handling Radioactive Materials Safely. Available at: [Link]

-

NIST. (Date not available). Ethanone, 1-(4-bromophenyl)-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound | 31984-10-8 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. asianpubs.org [asianpubs.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CuBr2-promoted cyclization and bromination of arene–alkynes: C–Br bond formation via reductive elimination of Cu(iii) species - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. aksci.com [aksci.com]

A Spectroscopic Guide to 1-Bromo-4-phenylbutan-2-one: Structure, Purity, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-phenylbutan-2-one (CAS: 31984-10-8) is a pivotal intermediate in the synthesis of various pharmaceutical compounds, including prostaglandin analogues like Bimatoprost and Latanoprost.[1] Its precise molecular structure and purity are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the core spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind the spectral features, this document serves as a practical reference for researchers in process development, quality control, and synthetic chemistry, ensuring confident structural verification and purity assessment.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is the foundation of its utility. Spectroscopic techniques provide a non-destructive method to confirm that the desired molecular framework has been successfully synthesized. The key features—a phenyl group, a four-carbon chain, a ketone carbonyl, and a bromine atom at the alpha position—all produce distinct and predictable signals in various spectroscopic analyses.

Below is the chemical structure with atoms numbered for unambiguous assignment in the subsequent spectroscopic discussions.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, the ¹H NMR spectrum provides definitive confirmation of the connectivity of the carbon skeleton and the successful, regioselective bromination at the C1 position.

Data Summary and Interpretation

The experimental data, typically acquired in deuterated chloroform (CDCl₃), is summarized below.

| Signal Assignment (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |

| Phenyl (H5', H6', H7', H8', H9') | 7.18 - 7.37 | Multiplet (m) | 5H | Protons on the aromatic ring exhibit a complex multiplet in the characteristic downfield region for aromatic compounds. |

| Bromomethyl (H1) | 3.85 | Singlet (s) | 2H | These protons are on a carbon (C1) adjacent to both the electron-withdrawing carbonyl group and the bromine atom, causing a significant downfield shift. The absence of adjacent protons results in a singlet. |

| Methylene (H3, H4) | 2.94 - 3.01 | Multiplet (m) | 4H | The two methylene groups (C3 and C4) are diastereotopic and couple with each other, resulting in a complex multiplet. Their position is downfield due to proximity to the carbonyl and phenyl groups. A reported quartet at 2.9 ppm with 4H integration likely represents an overlap of these two signals.[2][3] |

Expert Insight: The singlet at approximately 3.85 ppm is the most diagnostic signal in the spectrum. Its integration (2H) and chemical shift confirm that bromination has occurred at the terminal methyl group of the precursor, 4-phenylbutan-2-one, to form the desired α-haloketone. An absence of this signal or the presence of a methyl singlet around 2.1 ppm would indicate incomplete reaction.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard proton acquisition pulse program with a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to ensure a good signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy: Mapping the Carbon Backbone

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete structural confirmation.

Data Summary and Interpretation

The ¹³C NMR spectrum provides a clear count of the unique carbon environments, perfectly matching the expected structure.

| Signal Assignment (Atom No.) | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Carbonyl (C2) | 201.18 | The ketone carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of ketones.[2][3] |

| Phenyl (C4') | 140.29 | The quaternary aromatic carbon directly attached to the butyl chain. |

| Phenyl (C6', C8') | 128.57 | Aromatic CH carbons. |

| Phenyl (C5', C9') | 128.28 | Aromatic CH carbons. |

| Phenyl (C7') | 126.34 | Aromatic CH carbon. |

| Methylene (C4) | 41.38 | The methylene carbon adjacent to the phenyl group. |

| Bromomethyl (C1) | 34.24 | The carbon atom bonded to the electronegative bromine atom is shifted downfield. |

| Methylene (C3) | 29.87 | The methylene carbon adjacent to the carbonyl group. |

Expert Insight: The peak at 201.18 ppm is irrefutable evidence of the ketone functional group. The presence of a signal at 34.24 ppm confirms the C-Br bond, while the cluster of peaks between 126-141 ppm is characteristic of the phenyl group. The combination of these signals provides a complete and unambiguous fingerprint of the carbon backbone.[2][3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled ¹³C acquisition pulse program (e.g., zgpg30).

-

Parameters: A 30° pulse angle, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds are typical. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For an α-haloketone like this compound, the IR spectrum is dominated by the strong carbonyl stretch.

Expected Absorptions and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| ~3060-3030 | C-H Aromatic Stretch | Medium | Confirms the presence of the phenyl group. |

| ~2950-2850 | C-H Aliphatic Stretch | Medium | Indicates the methylene groups in the butyl chain. |

| ~1720-1740 | C=O Ketone Stretch | Strong, Sharp | This is the most prominent peak. The presence of an electronegative bromine atom on the α-carbon typically shifts the C=O stretch to a higher frequency (wavenumber) compared to a simple aliphatic ketone (which absorbs around 1715 cm⁻¹).[5][6] This is a key indicator of an α-haloketone. |

| ~1600, ~1495, ~1450 | C=C Aromatic Ring Skeletal Vibrations | Medium to Weak | Further confirms the presence of the aromatic ring. |

| ~750, ~700 | C-H Aromatic Out-of-Plane Bending | Strong | Indicates a monosubstituted benzene ring. |

| ~600-700 | C-Br Stretch | Medium to Strong | Confirms the presence of the carbon-bromine bond. |

Expert Insight: The position of the carbonyl (C=O) peak is crucial. A value higher than 1715 cm⁻¹ strongly suggests successful α-halogenation. This "field effect" is a well-documented phenomenon where the electronegative halogen withdraws electron density from the α-carbon, which in turn shortens and strengthens the adjacent carbonyl bond, increasing its vibrational frequency.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The final spectrum is automatically ratioed against the background to remove atmospheric (H₂O, CO₂) absorptions.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Data Summary and Interpretation

The molecular formula of this compound is C₁₀H₁₁BrO.

-

Molecular Ion (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] This results in a characteristic isotopic pattern for the molecular ion.

-

M⁺ peak: Appears at m/z = 226 (for the molecule containing ⁷⁹Br).

-

M+2 peak: Appears at m/z = 228 (for the molecule containing ⁸¹Br) with nearly the same intensity as the M⁺ peak.

-

-

Exact Mass: The monoisotopic mass is 225.99933 Da.[7]

Expert Insight: The presence of the intense M⁺ and M+2 peaks at m/z 226 and 228, respectively, in a roughly 1:1 ratio, is unequivocal proof that the molecule contains one bromine atom. This is often the first feature a mass spectrometrist will look for when analyzing a brominated compound.

Fragmentation Pathway

Under Electron Ionization (EI), the molecular ion is unstable and undergoes fragmentation. The most common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 1-Bromo-4-phenylbutan-2-one for Pharmaceutical and Chemical Research

Abstract

1-Bromo-4-phenylbutan-2-one is a key bifunctional intermediate in organic synthesis, notable for its reactive α-bromo ketone moiety.[1] Its utility in the synthesis of pharmaceutical precursors and other complex heterocyclic structures is significant. However, the successful application of this reagent is critically dependent on a thorough understanding of its solubility and chemical stability—properties that are often assumed or overlooked. This technical guide provides a comprehensive framework for characterizing this compound, presenting both theoretical principles and actionable experimental protocols. We address the predictable solubility profile based on its molecular structure and offer a robust methodology for its empirical determination. Furthermore, we delve into the inherent stability challenges of α-haloketones, outlining a systematic approach for conducting forced degradation studies to identify potential degradation pathways and establish optimal storage and handling conditions.[2] This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals, enabling more reproducible, efficient, and safe utilization of this versatile chemical building block.

Introduction: The Chemical Profile of this compound

This compound (C₁₀H₁₁BrO, Molar Mass: 227.10 g/mol ) is a solid organic compound characterized by a ketone functional group with a bromine atom at the alpha (α) position.[3] This structural feature, known as an α-bromo ketone, makes the molecule a potent electrophile and a valuable precursor in a variety of synthetic transformations, including nucleophilic substitutions and the construction of heterocyclic rings.[1][4]

The molecule's utility is derived from its bifunctional nature:

-

The α-Carbon: The carbon atom bearing the bromine is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group.[4]

-

The Carbonyl Carbon: This carbon is also an electrophilic site, susceptible to attack by strong nucleophiles.

This dual reactivity is precisely what makes a comprehensive understanding of its stability and solubility paramount. Undesired reactions with solvents (solvolysis), moisture (hydrolysis), or other reagents can lead to low yields, impure products, and misleading experimental results. This guide provides the foundational knowledge and practical methodologies to control these variables.

Solubility Profile: Theoretical Prediction and Experimental Determination

The solubility of this compound is governed by the interplay between its hydrophobic and polar regions. The phenyl and ethylene groups constitute a significant nonpolar backbone, while the ketone and α-bromo functionalities introduce polarity.

-

Predicted Solubility: Based on the "like dissolves like" principle, the compound is expected to exhibit low solubility in aqueous and highly polar, protic solvents like water and methanol. Conversely, it should demonstrate good solubility in a range of common organic solvents, particularly those with moderate to low polarity such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. It is expected to be fairly soluble in nonpolar solvents like toluene, though less so than in moderately polar aprotic solvents.

While theoretical prediction is a useful starting point, empirical determination is essential for quantitative applications.

Experimental Protocol: Isothermal Solubility Determination

This protocol describes a standard method for accurately determining the solubility of the compound in a chosen solvent at a specific temperature.

Objective: To quantify the maximum mass of this compound that can be dissolved in a specific volume of a given solvent at a controlled temperature.

Materials:

-

This compound (purity >97%)[5]

-

Selected analytical-grade solvents

-

Vials with Teflon-lined caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated analytical standard for another quantitative method (e.g., qNMR).

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The solid should be in a fine powder form to maximize surface area.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess, undissolved solid settle.

-

Sampling & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all particulate matter. Perform a precise dilution of the filtered solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Diagram: Experimental Workflow for Solubility Determination

Caption: Major chemical degradation routes for the title compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive stress testing study to identify degradation products and determine the intrinsic stability of the compound.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal) and to identify the resulting degradation products.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is highly soluble and stable, such as acetonitrile or THF.

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60 °C.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature (reactions are often fast).

-

Neutral Hydrolysis: Dilute the stock solution with water. Incubate at 60 °C.

-

Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature in the dark.

-

Thermal Degradation: Store a sample of the solid compound in an oven at a controlled temperature (e.g., 80 °C). Also, store a sample of the stock solution at 60 °C.

-

Photolytic Degradation: Expose a solution of the compound in a photostable, transparent container (e.g., quartz cuvette) to a calibrated light source as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). [6][7]A control sample should be wrapped in aluminum foil and kept under the same conditions.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 24, and 48 hours). Immediately quench the reactions where necessary (e.g., neutralize acid/base samples).

-

Analysis: Analyze all samples by a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector. This allows for the separation and quantification of the parent compound and any degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradants.

-

Data Evaluation: Calculate the percentage of degradation for the parent compound at each time point. Characterize the major degradation products by comparing their retention times and UV spectra to known standards or by interpreting their mass spectra.

Diagram: Workflow for a Forced Degradation Study

Caption: Systematic workflow for stress testing and stability assessment.

Data Presentation: Summary of Forced Degradation Results

The results of the study should be summarized clearly to provide an at-a-glance stability profile.

| Stress Condition | Time (h) | % Degradation | Major Degradation Products (Identity/RT) | Observations |

| 0.1 M HCl, 60 °C | 24 | [Data] | 1-Hydroxy-4-phenylbutan-2-one | Significant hydrolysis |

| 0.1 M NaOH, RT | 2 | [Data] | Multiple/Complex | Rapid decomposition |

| H₂O, 60 °C | 48 | [Data] | 1-Hydroxy-4-phenylbutan-2-one | Slow hydrolysis |

| 3% H₂O₂, RT | 24 | [Data] | [Data] | Moderate stability |

| Thermal (Solid, 80 °C) | 48 | [Data] | [Data] | Check for discoloration |

| Photolytic (ICH Q1B) | - | [Data] | [Data] | Compare to dark control |

Recommended Storage and Handling

Based on the physicochemical properties and likely stability profile of an α-bromo ketone, the following storage and handling procedures are strongly recommended to preserve the integrity of this compound:

-

Storage Temperature: Store in a refrigerator at 2-8 °C under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes thermal degradation and slows down potential side reactions.

-

Protection from Light: Store in an amber or opaque vial to protect the compound from light-induced degradation.

-

Protection from Moisture: The compound is susceptible to hydrolysis. Ensure it is stored in a tightly sealed container in a dry environment. Use of a desiccator is advised for long-term storage.

-

Chemical Incompatibility: Avoid contact with strong bases, strong oxidizing agents, and reactive nucleophiles. When used in reactions, ensure solvents are anhydrous and free from nucleophilic impurities.

By adhering to these guidelines and employing the robust characterization methodologies detailed in this guide, researchers can ensure the reliable and effective use of this compound in their synthetic and developmental endeavors.

References

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Bromo-4-phenylbutan-2-one safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-4-phenylbutan-2-one for Research and Development Professionals

Introduction

This compound (CAS No: 31984-10-8) is a key α-bromoketone intermediate widely utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients such as Bimatoprost and Latanoprost.[1] Its value lies in the strategic placement of a bromine atom alpha to a carbonyl group, a functional arrangement that activates the molecule for a variety of subsequent nucleophilic substitution and elimination reactions.[2]

However, the very reactivity that makes this compound a valuable synthetic building block also renders it hazardous. As with many α-haloketones, it possesses irritant and toxic properties that demand rigorous safety protocols and handling procedures. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the safe handling, storage, and emergency management of this compound. The causality behind each procedural step is explained to foster a culture of safety built on scientific understanding.

Chemical and Physical Profile

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. The presence of the α-bromo ketone moiety is the primary determinant of this compound's chemical reactivity and toxicological profile.

| Property | Value | Source(s) |

| CAS Number | 31984-10-8 | [3][4] |

| Molecular Formula | C₁₀H₁₁BrO | [3][4] |

| Molecular Weight | 227.10 g/mol | [3] |

| Appearance | Solid / Off-white solid | [5] |

| Boiling Point | 290.1 ± 15.0 °C at 760 mmHg | |

| Flash Point | 70.6 ± 7.7 °C | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| IUPAC Name | This compound | [3][6] |

Hazard Identification and Risk Assessment

This compound is classified with multiple health hazards. A thorough understanding of these risks is critical for implementing appropriate safety measures. The compound's hazards are formally defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| GHS Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |

-

Serious Eye Damage: This is the most severe hazard. α-haloketones are often lachrymatory and can cause irreversible damage to the cornea. The "Danger" signal word is primarily associated with this endpoint.[3]

-

Skin and Respiratory Irritation: The compound can cause significant irritation upon contact with the skin and mucous membranes of the respiratory tract.[3][6]

-

Acute Toxicity: Ingestion and inhalation are significant routes of exposure that can lead to systemic toxicity.[3][6]

Logical Workflow: Hazard Recognition and Mitigation

A systematic approach is essential for managing the risks associated with this compound. The following workflow illustrates the logical steps from initial identification to the implementation of control measures.

Caption: Hazard Recognition and Mitigation Workflow.

Exposure Control and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls

-

Primary Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] The ventilation system should be regularly inspected to ensure it is functioning to specification.

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the laboratory where the compound is handled.[9]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table provides minimum requirements.

| Body Part | Required PPE | Specifications and Rationale |

| Eyes/Face | Chemical Splash Goggles and a Face Shield | Due to the classification as causing "serious eye damage" (H318), standard safety glasses are insufficient.[3][7] Goggles provide a seal against vapors and splashes, while the face shield offers a secondary barrier for the entire face.[10] |

| Hands | Chemical-Impermeable Gloves | Nitrile or butyl rubber gloves are recommended.[7][11] Always inspect gloves for tears or degradation before use. Contaminated gloves can be a dangerous source of exposure and should be replaced regularly.[9] |

| Body | Flame-Resistant Lab Coat / Protective Clothing | A lab coat protects against skin contact from minor spills.[7] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is advised.[10] |

| Respiratory | Respirator (if required) | A respirator is generally not required if all work is performed within a functioning fume hood. However, for spill cleanup outside of a hood or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][12] |

| Feet | Closed-toe Shoes | Perforated shoes or sandals are prohibited. Footwear must cover the entire foot to protect against spills.[9][11] |

Logical Workflow: PPE Selection Protocol

The level of PPE can be tiered based on the specific task and associated risk.

Caption: PPE Selection Protocol based on task.

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is the most effective way to ensure safety during routine handling.

Experimental Protocol: Weighing and Preparing a Solution

-

Preparation and Engineering Controls:

-

Designate a workspace within a certified chemical fume hood.

-

Ensure the work area is clean and free of incompatible materials (e.g., strong bases, oxidizing agents).[12]

-

Remove all potential ignition sources from the immediate vicinity.[7][8]

-

Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood. Use non-sparking tools where applicable.[7][13]

-

-

Donning PPE:

-

Don all required PPE as specified in the Enhanced PPE Level (Section 3), including double-gloving if preferred.

-

-

Chemical Handling (Solid Transfer):

-

Carefully open the reagent container. Avoid generating dust.

-

Using a clean spatula, transfer the desired amount of solid this compound to a tared weigh boat on a balance located within the fume hood.

-

Promptly and securely close the main reagent container.

-

-

Chemical Handling (Solution Preparation):

-

Carefully add the weighed solid to the beaker containing the desired solvent.

-

Rinse the weigh boat with a small amount of solvent to ensure a complete transfer.

-

Begin stirring the solution.

-

-

Storage:

-

Decontamination and Doffing PPE:

-

Wipe down the work surface in the fume hood.

-

Dispose of all contaminated disposable materials (gloves, weigh boats) in a designated hazardous waste container.[8]

-

Remove PPE in the correct order to avoid cross-contamination.

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[7][8]

-

Emergency Procedures

Preparedness is key to managing unexpected events such as spills or exposures.

Spill Response (Small Laboratory Spill < 5g)

-

Evacuate & Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if necessary.[8]

-

Control: Ensure the spill is contained within the fume hood. If outside a hood, remove all ignition sources.[13][15]

-

Protect: Don appropriate PPE, including a respirator if the spill is outside a fume hood.[7][13]

-

Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.[12][15]

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[12][15]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Report: Report the incident to the laboratory supervisor and institutional safety office.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[14][15] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. | [8][9][14][15] |

| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation develops or persists. | [8][14] |

| Inhalation | Move the person to fresh air.[13][14] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [8][13][14] |

| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person. Call a Poison Control Center or physician immediately. | [8][12][13] |

Logical Workflow: Emergency Response Decision Tree

Caption: Emergency Response Decision Tree.

Waste Management and Disposal

All waste containing this compound, including crude reaction mixtures, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.

-

Collection: Use separate, clearly labeled, and sealed containers for hazardous waste.

-

Regulations: Disposal must be carried out in strict accordance with all local, state, and federal regulations.[8] Entrust disposal to a licensed chemical destruction plant or waste disposal company.[8][13]

-

Prohibition: Do not discharge any amount of this chemical into sewer systems or the environment.[13][16]

Conclusion

This compound is an indispensable reagent in modern organic synthesis, but its utility is matched by its significant health hazards. The risks of serious eye damage, skin and respiratory irritation, and acute toxicity are manageable only through a disciplined and informed approach to safety. By integrating robust engineering controls, task-appropriate personal protective equipment, and strict adherence to established handling and emergency protocols, researchers can safely harness the synthetic power of this compound. A foundational understanding of why these precautions are necessary is the cornerstone of a safe and successful research environment.

References

-

This compound | C10H11BrO | CID 12608027 . PubChem, National Institutes of Health. [Link]

-

1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8 . Chemsrc. [Link]

-

Recommended PPE to handle chemicals . Bernardo Ecenarro - BESA. [Link]

-

22.3 Alpha Halogenation of Aldehydes and Ketones . OpenStax. [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones . Chemistry LibreTexts. [Link]

-

How Can 2-Bromo-1-Phenyl-Pentan-1-One Be Safely Handled? . Bloom Tech. [Link]

-

SAFETY DATA SHEET - 1-Bromo-4-phenylbutane . Fisher Scientific. [Link]

-

UNIT 7: Personal Protective Equipment . CTAHR, University of Hawaii. [Link]

-

Reliable Chemical PPE Supplier in China . Anbu Safety. [Link]

-

Exploring this compound: A Key Pharmaceutical Intermediate . LinkedIn. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H11BrO | CID 12608027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-phenyl-2-butanone | CAS#:31984-10-8 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 31984-10-8 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 11. bloomtechz.com [bloomtechz.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Bromo-4-phenylbutan-2-one: From Synthesis to Significance

This guide provides a comprehensive overview of 1-bromo-4-phenylbutan-2-one, a pivotal intermediate in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, and critical applications, with a focus on the underlying chemical principles that govern its preparation and reactivity.

Introduction: A Versatile Building Block

This compound, with the CAS number 31984-10-8, is an organic compound featuring a ketone functional group, a phenyl group, and a bromine atom at the alpha position to the carbonyl.[1] This structural arrangement makes it a highly reactive and versatile intermediate in organic synthesis.[1] Its primary significance lies in its role as a key precursor in the industrial synthesis of prostaglandin analogues, such as Latanoprost and Bimatoprost, which are crucial medications for treating glaucoma and ocular hypertension.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO[1][3] |

| Molecular Weight | 227.10 g/mol [3] |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Melting Point | 47-49 °C |

| Boiling Point | 290.1±15.0 °C (Predicted) |

| Density | 1.371±0.06 g/cm³ (Predicted) |

Historical Context and Discovery

While the precise first synthesis of this compound is not extensively documented in readily available literature, its emergence as a significant synthetic intermediate is intrinsically linked to the groundbreaking work on the total synthesis of prostaglandins in the latter half of the 20th century. The pioneering efforts of chemists like E.J. Corey in the 1960s and 70s established elegant and stereocontrolled routes to these complex biomolecules.[4][5][6][7] The structural motifs within prostaglandins necessitated the development of novel and efficient building blocks, and it is within this context that α-bromo ketones like this compound became indispensable.

A significant and detailed account of its synthesis was published in The Journal of Organic Chemistry in 1985, which stands as a key reference in its documented history.[8][9] This publication solidified a reliable method for its preparation, paving the way for its broader use in both academic research and industrial applications.

Synthesis of this compound: A Detailed Examination

The most common and efficient method for the synthesis of this compound is through the α-bromination of its precursor, 4-phenylbutan-2-one (also known as benzylacetone). This reaction is typically carried out under acidic conditions.

The Underlying Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed bromination of a ketone proceeds through the formation of an enol intermediate, which is the key nucleophilic species in the reaction.[1][2][10]

Caption: Mechanism of Acid-Catalyzed α-Bromination of 4-Phenylbutan-2-one.

Expertise in Action: Causality Behind Experimental Choices

-

Acid Catalyst: The acid catalyst (often acetic acid or a mineral acid) is crucial for accelerating the formation of the enol.[1][10] Protonation of the carbonyl oxygen makes the α-protons more acidic and facilitates their removal to form the enol.[10] In the absence of an acid, the enolization is significantly slower.

-

Solvent Choice (Methanol): Methanol is a commonly used solvent in this reaction.[9][11] It is polar enough to dissolve the starting material and the reagents. Furthermore, it can act as a proton source and help to stabilize the charged intermediates in the reaction. However, care must be taken as methanol can also react with bromine, so the temperature is often kept low during the initial addition of bromine.

-

Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of bromine.[9][11] This is to control the exothermic reaction and to minimize side reactions, such as the formation of dibrominated products. The reaction is then allowed to warm to a slightly higher temperature (e.g., 15 °C) to ensure the completion of the reaction.[9][11]

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, based on established literature methods.[9][11]

Materials and Reagents:

-

4-Phenylbutan-2-one

-

Bromine

-

Methanol

-

Dichloromethane

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Petroleum ether

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-phenylbutan-2-one (1 equivalent) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1.1 equivalents) in methanol dropwise to the stirred solution of 4-phenylbutan-2-one over a period of time, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 15 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (2 x volume of water).

-

Washing: Combine the organic layers and wash with a saturated brine solution to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be further purified by crystallization from a solvent such as petroleum ether to yield this compound as a white solid.[9]

Caption: General workflow for the synthesis of this compound.

Table 2: Comparison of Synthetic Protocols

| Parameter | Method A (Br₂ in CH₃OH/AcOH)[11] | Method B (Br₂ in CH₃OH)[9] |

| Brominating Agent | Bromine | Bromine |

| Solvent | Methanol/Acetic Acid | Methanol |

| Temperature | 0 °C to 15 °C | 0 °C to 15 °C |

| Reaction Time | 2 hours | 4 hours |

| Work-up | Aqueous work-up and extraction | Aqueous work-up and extraction |

| Purification | Not specified | Crystallization |

| Reported Yield | Not specified | 93.98%[9] |

The use of acetic acid in Method A provides a stronger acidic environment which can further accelerate the enolization step.[11] However, the high yield reported for Method B suggests that methanol alone provides sufficient catalysis for an efficient reaction.[9]

Applications in Drug Development: A Gateway to Prostaglandins